1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-(2-Bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Bromoallylation: The final step involves the introduction of the bromoallyl group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-bromoallyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The double bond in the bromoallyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl can be obtained.
Reduction Products: Dehalogenated or hydrogenated derivatives are typical products of reduction reactions.
Scientific Research Applications
1-(2-Bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting microbial infections or cancer.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions due to its unique structural features.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 1-(2-Chloroallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride
- 1-(2-Bromoethyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride
- 1-(2-Bromoallyl)-2-methyl-1H-benzo[d]imidazole hydrochloride
Uniqueness: 1-(2-Bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride is unique due to the specific combination of the bromoallyl and isopropyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for targeted modifications, enabling the development of derivatives with enhanced properties.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-propan-2-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14;/h4-7,9H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDOBZXVEAIYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=C)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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